molecular formula C9H4ClF2N B13648537 1-Chloro-5,7-difluoroisoquinoline

1-Chloro-5,7-difluoroisoquinoline

Cat. No.: B13648537
M. Wt: 199.58 g/mol
InChI Key: AGYBZHJOAQNXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-5,7-difluoroisoquinoline is a synthetically valuable isoquinoline derivative designed for research and development applications. Isoquinolines are a significant class of compounds known for their wide spectrum of biological activities, and this particular analog serves as a key intermediate in medicinal chemistry and drug discovery. Its structure, featuring reactive chloro and fluoro substituents, makes it a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions to create novel chemical libraries . Research into isoquinoline derivatives has demonstrated substantial potential in developing new antibacterial agents. Studies have shown that structurally modified isoquinolines can exhibit potent bactericidal activity against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, certain isoquinoline-based compounds have been investigated for their smooth muscle relaxant properties, acting through pathways similar to the well-known drug papaverine, highlighting their potential in pharmacological research . This compound is provided strictly for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClF2N

Molecular Weight

199.58 g/mol

IUPAC Name

1-chloro-5,7-difluoroisoquinoline

InChI

InChI=1S/C9H4ClF2N/c10-9-7-3-5(11)4-8(12)6(7)1-2-13-9/h1-4H

InChI Key

AGYBZHJOAQNXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 5,7 Difluoroisoquinoline and Its Precursors

1 Adaptations of Classical Cyclization Reactions

For substituted isoquinolines like the target compound, classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are frequently adapted. The presence of two fluorine atoms on the benzene (B151609) ring influences the electrophilic aromatic substitution step inherent in these cyclizations.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgnrochemistry.com This reaction is an electrophilic aromatic substitution, typically promoted by a dehydrating acid catalyst such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org

The general mechanism involves the initial dehydration of the amide to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This electrophilic intermediate then attacks the aromatic ring to close the six-membered ring. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (oxidized) to the corresponding aromatic isoquinoline (B145761). jk-sci.com

Table 2: Common Reagents for Bischler-Napieralski Reaction

Reagent Function Notes Reference(s)
POCl₃ (Phosphoryl Chloride) Condensing/Dehydrating Agent Widely used, often as a solvent or in another solvent. wikipedia.orgorganic-chemistry.org
P₂O₅ (Phosphorus Pentoxide) Dehydrating Agent Often used for less reactive substrates, sometimes in refluxing POCl₃. wikipedia.orgorganic-chemistry.org
PPA (Polyphosphoric Acid) Condensing/Dehydrating Agent Effective catalyst for the cyclization. wikipedia.org

The success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack and facilitate the reaction. jk-sci.com Conversely, the presence of electron-withdrawing fluorine atoms at the 5- and 7-positions of the final isoquinoline (corresponding to the meta-positions relative to the cyclization site in the phenylethylamide precursor) would deactivate the ring, potentially requiring harsher reaction conditions, such as higher temperatures or stronger catalysts like P₂O₅ in refluxing POCl₃. jk-sci.com

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines (not the dihydro- variants) and involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base). thermofisher.comchemistry-reaction.comorganicreactions.org This Schiff base is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The cyclization is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com

The reaction offers a versatile method for preparing isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org However, the yields can vary widely. organicreactions.org To improve reaction outcomes, several modifications have been developed over the years. thermofisher.comnih.gov

The Schlittler-Müller Modification: This variant utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.com

The Bobbitt Modification: In this approach, the intermediate Schiff base is hydrogenated before the acid-catalyzed cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.com

For the synthesis of 5,7-difluoroisoquinoline (B2941687), a 2,4-difluorobenzaldehyde (B74705) would serve as the starting material, which would be condensed with 2,2-diethoxyethylamine. The subsequent acid-catalyzed cyclization would then form the desired difluorinated isoquinoline ring system. The chlorine at the C1 position would need to be introduced in a separate step, likely after the formation of the isoquinoline core.

Transition Metal-Catalyzed Annulation Methods

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems through transition metal-catalyzed reactions, which often provide high efficiency and regioselectivity.

Palladium-catalyzed C-H functionalization has emerged as a versatile strategy for the synthesis of isoquinolines. nih.govresearchgate.net This approach can involve the coupling of a substituted benzene derivative, bearing a directing group, with an alkyne. For the synthesis of a 5,7-difluoroisoquinoline derivative, a potential starting material would be a 1,3-difluorobenzene (B1663923) with a suitable directing group at the C2 position and a reacting partner to form the pyridine (B92270) ring.

A general representation of this strategy is the coupling of a benzimine with an alkyne. The directing group, often the imine nitrogen itself, positions the palladium catalyst for the ortho-C-H activation, followed by insertion of the alkyne and subsequent annulation to form the isoquinoline ring.

Rhodium catalysts have also been effectively employed in the synthesis of isoquinoline derivatives. chemrxiv.orgnih.gov One such approach involves the rhodium-catalyzed [4+2] annulation of benzimines with alkynes. This method is highly efficient for constructing the isoquinoline core.

For the synthesis of 1-chloro-5,7-difluoroisoquinoline (B6206340), a potential route could involve the cyclization of a difluorinated benzimine with a chlorinated alkyne partner. The regioselectivity of the alkyne insertion would be crucial in determining the final substitution pattern of the isoquinoline product.

Catalyst SystemReactant 1Reactant 2Product TypeRef.
[Rh(Cp*)Cl2]2, CsOAcBenzoyl-protected amineDiphenylacetylene1,3,4-trisubstituted isoquinoline nih.gov
Rh(III) catalystBenzimidatesAllyl carbonatesIsoquinoline derivatives-
Rh(I)/chiral ligandmeso-1,6-dienynes-Enantioenriched cis-hydrobenzofurans nih.gov

Regioselective Halogenation and Fluorination Strategies

The introduction of halogen atoms at specific positions of the isoquinoline core is a critical step in the synthesis of the target molecule.

Introduction of Chlorine at the C1 Position of the Isoquinoline Core

The chlorination of the C1 position of an isoquinoline is a common transformation. This can be achieved through several methods, most notably via the activation of the isoquinoline nitrogen, for instance, by forming the N-oxide. The isoquinoline-N-oxide can then be treated with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) to introduce a chlorine atom selectively at the C1 position.

Alternatively, direct C-H chlorination methods are being developed, although achieving high regioselectivity can be challenging.

Directed Fluorination at C5 and C7 Positions of the Aromatic Ring

The introduction of fluorine atoms onto an aromatic ring often requires specialized reagents and strategies. For the synthesis of 5,7-difluoroisoquinoline, it is generally more practical to start with a precursor that already contains the fluorine atoms, such as 2,4-difluoroaniline (B146603) or 2,4-difluorobenzaldehyde, and then construct the isoquinoline ring.

However, late-stage fluorination is an active area of research. Directed C-H fluorination, using a directing group to guide a fluorinating agent to the desired positions, could be a potential, albeit challenging, route. Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for electrophilic fluorination. The directing group would need to be positioned to facilitate fluorination at the C5 and C7 positions of the isoquinoline ring.

Reaction TypeSubstrateReagentPosition(s)Notes
C1-ChlorinationIsoquinoline-N-oxidePOCl3C1A classical and reliable method.
C-H FluorinationN-Aryl AmidesSelectfluor®Ortho to directing groupDemonstrates directed fluorination concept.
C-H Activation/HalogenationQuinolinesCopper Halides/OxidantC5 and C7Illustrates regioselective halogenation.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound is typically achieved through a two-step process: the formation of a 5,7-difluoroisoquinolin-1(2H)-one precursor, followed by a chlorination reaction. The optimization of reaction conditions in both steps is critical for maximizing the yield and ensuring the selective formation of the desired product.

The formation of the isoquinolone precursor can be approached through methods like the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound. The Vilsmeier-Haack reagent, typically a chloroiminium ion, is generated in situ from a substituted amide and phosphorus oxychloride (POCl₃). The subsequent cyclization of the intermediate leads to the isoquinoline scaffold. For the synthesis of 5,7-difluoroisoquinolin-1(2H)-one, a plausible starting material would be a derivative of 2,4-difluorophenylacetic acid.

The second critical step is the chlorination of the 5,7-difluoroisoquinolin-1(2H)-one intermediate. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxylated nitrogen heterocycles into their chloro-derivatives. Optimization of this step involves careful control of temperature, reaction time, and the stoichiometry of the reagents. For similar heterocyclic systems, gentle refluxing for several hours in excess POCl₃ has been shown to be effective. However, to improve efficiency and reduce waste, methods using equimolar amounts of POCl₃ are being developed.

The table below outlines key parameters that are typically optimized for the chlorination of hydroxylated azaheterocycles, which are applicable to the synthesis of this compound.

ParameterConditionRationale
Reagent Ratio Equimolar POCl₃ to substrateMinimizes waste and simplifies work-up.
Temperature 70-160 °CBalances reaction rate with potential for side reactions and decomposition.
Reaction Time 0.5 - 6 hoursEnsures complete conversion without product degradation.
Base Pyridine or other organic baseCan accelerate the reaction and neutralize acidic byproducts.
Solvent Solvent-free or high-boiling inert solventReduces environmental impact and can facilitate higher reaction temperatures.

This table presents a generalized summary of optimization conditions for chlorination reactions of related heterocyclic compounds.

Advanced Synthetic Approaches

To address the limitations of traditional synthetic methods, such as harsh reaction conditions and the generation of significant waste, advanced synthetic approaches are being explored for the preparation of halogenated isoquinolines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation can accelerate the rate-limiting steps in the synthesis of this compound. For instance, the intramolecular N-arylation, a key bond-forming reaction in the synthesis of related heterocyclic systems, has been shown to proceed efficiently under microwave conditions, with reaction times as short as 45-60 minutes. nih.gov

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to uniform temperature distribution and often allowing for superheating of solvents above their boiling points. This can be particularly advantageous for the chlorination step, potentially enabling the use of less reactive chlorinating agents or reducing the required excess of POCl₃.

One-Pot Multicomponent Reactions (MCRs) for Isoquinoline Scaffolds

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of the isoquinoline scaffold, MCRs can provide a convergent and efficient route. For example, a rhodium(I)-catalyzed three-component reaction involving aryl methyl sulfides, alkynes, and an ammonium (B1175870) source can lead to highly substituted isoquinolines in a single pot. nih.gov

While a specific MCR for this compound has not been detailed in the literature, the development of such a process would likely involve the strategic selection of a difluorinated starting material and a suitable coupling partner, followed by an in-situ chlorination step. This approach would streamline the synthetic sequence and minimize the need for isolation and purification of intermediates.

Green Chemistry Principles in the Synthesis of Halogenated Isoquinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the use of catalysts that can be easily recovered and reused, thereby reducing costs and waste. For the synthesis of isoquinoline derivatives, ruthenium(II) catalysts in combination with polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent, have been successfully employed. niscpr.res.in This catalytic system allows for the efficient synthesis of isoquinolines via C-H/N-N bond activation, and the catalyst can be recovered and reused multiple times without a significant loss of activity. niscpr.res.in

The table below provides examples of recyclable catalysts and environmentally benign solvents that have been used in the synthesis of related heterocyclic compounds.

Catalyst SystemSolventKey Advantages
Ru(II)/PEG-400Polyethylene Glycol (PEG-400)Recyclable catalyst, biodegradable solvent, high atom economy. niscpr.res.in
Rhodium(I)/XantphosPhenyl-chlorideIn-situ catalyst formation, reduced catalyst loading. nih.gov
Silica Gel PolymerAcetoneHeterogeneous catalyst, easy recovery and reuse. mdpi.com

This table showcases examples of green catalytic systems used in the synthesis of isoquinoline and related heterocyclic structures.

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in waste. The chlorination of hydroxylated nitrogen heterocycles using an equimolar amount of POCl₃ can be effectively carried out under solvent-free conditions by heating the reactants in a sealed reactor. nih.gov This approach is not only environmentally friendly but also suitable for large-scale production. nih.gov The application of this solvent-free protocol to the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Reactivity

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of the compound this compound. Despite the structural importance of fluorinated isoquinolines in medicinal chemistry and materials science, specific studies detailing the derivatization of this particular molecule are not readily found in the public domain.

The planned exploration of this compound's reactivity, intended to cover nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C1-chlorine position, cannot be substantiated with specific experimental data. While the general reactivity patterns of chloro-substituted nitrogen heterocycles are well-established, providing a theoretical framework for potential reactions, the absence of concrete research on this compound prevents a detailed, evidence-based discussion.

Specifically, there is a lack of published research detailing the following planned sections:

Chemical Reactivity and Derivatization Studies of 1 Chloro 5,7 Difluoroisoquinoline

Reactivity at the C1-Chlorine Position

Palladium-Catalyzed Cross-Coupling Reactions:Similarly, there is no specific literature available on the Suzuki-Miyaura coupling of 1-Chloro-5,7-difluoroisoquinoline (B6206340) with organoboron reagents. While palladium catalysis is a powerful tool for C-C bond formation on chloro-heteroarenes, the specific application to this substrate, including effective catalyst systems and reaction outcomes, has not been described in accessible sources.

Due to this absence of specific research findings, the generation of an informative and scientifically accurate article with detailed data tables, as initially intended, is not possible at this time. The chemical community would benefit from future studies on the synthesis and reactivity of this compound to unlock its potential as a building block for novel functional molecules.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of C(sp²)-C(sp) bonds. While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. Typically, the reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The reaction of 2-chloroquinolines with terminal alkynes has been successfully demonstrated, suggesting the feasibility of applying this methodology to the 1-chloro-isoquinoline analogue.

For instance, a sustainable, copper-mediated, palladium- and phosphine-free Sonogashira-type cross-coupling of 2-chloroquinoline (B121035) derivatives with terminal alkynes has been developed, affording various alkynylated products in moderate to excellent yields. This indicates that the chloro-substituted nitrogen-containing heterocyclic core is amenable to this transformation. The reaction mechanism likely involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(0) complex, followed by reductive elimination to yield the coupled product.

Heck and Stille Coupling Reactions

The Heck reaction, which couples an unsaturated halide with an alkene, and the Stille reaction, involving the coupling of an organotin compound with an organic halide, are also cornerstone methods in C-C bond formation. Although specific examples with this compound are not readily found, the reactivity of similar chloro-heteroaromatic compounds provides valuable insights.

The Heck reaction is typically catalyzed by a palladium complex and requires a base. nih.gov The success of this reaction is often influenced by the electronic nature of the substrates and the specific ligand employed. Similarly, Stille couplings have been shown to be effective for the selective functionalization of chloro-substituted heterocyclic systems. For example, selective Stille coupling reactions have been performed on 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, demonstrating the ability to differentiate between different halogen substituents under palladium catalysis. rsc.org This suggests that the chlorine at the C1 position of this compound could potentially be selectively targeted in Stille coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. While direct experimental data for the Buchwald-Hartwig amination of this compound is scarce, the general applicability of this reaction to chloro-substituted heterocycles is well-documented.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Various generations of catalysts have been developed to improve efficiency and expand the scope of compatible amines and aryl halides. Given the electron-deficient nature of the isoquinoline (B145761) ring, further accentuated by the fluorine substituents, the C1-chloro position is expected to be activated towards this transformation.

Reductive Transformations and Hydrogenation Studies

Reductive transformations of halogenated heterocycles can provide access to dehalogenated or partially saturated ring systems. Catalytic hydrogenation is a common method for such reductions. The electrocatalytic hydrogenation of quinolines using water as a hydrogen source has been demonstrated with a fluorine-modified cobalt catalyst, leading to the selective formation of 1,2,3,4-tetrahydroquinolines. nih.gov This suggests that the heterocyclic ring of this compound could potentially undergo hydrogenation under specific catalytic conditions.

The chlorine atom at the C1 position could also be a target for reductive dehalogenation. This can often be achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. Such a transformation would yield 5,7-difluoroisoquinoline (B2941687), a valuable intermediate for further functionalization.

Reactivity and Influence of Fluorine Substituents at C5 and C7

The two fluorine atoms at the C5 and C7 positions of the isoquinoline ring play a crucial role in modulating the electronic properties and reactivity of the entire molecule.

Electronic Effects on Ring Reactivity and Electrophilicity

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). In the case of this compound, the two fluorine atoms significantly decrease the electron density of the carbocyclic ring and, by extension, the entire heterocyclic system. This has a profound impact on the reactivity of the molecule.

The strong inductive effect of the fluorine atoms enhances the electrophilicity of the isoquinoline core. This is particularly relevant for the C1 position, which is inherently electrophilic in isoquinolines due to the adjacent nitrogen atom. beilstein-journals.org The combined electron-withdrawing effects of the nitrogen atom and the two fluorine atoms make the C1 position highly susceptible to nucleophilic attack. This increased electrophilicity can facilitate cross-coupling reactions at this position. The unique electronic effects of fluorine substitution can dramatically influence the chemical outcomes of various reactions. rsc.orgresearchgate.net

Stability and Resistance to Nucleophilic Attack

However, it is important to note that under harsh conditions or with very strong nucleophiles, nucleophilic aromatic substitution (SNAr) of the fluorine atoms themselves could potentially occur, although this is generally less favorable than substitution at the activated C1-chloro position. The stability of fluorinated heterocycles is a key property that makes them attractive for various applications.

Potential for ipso-Substitution or Defluorination Reactions under Specific Conditions

While the primary reactive site for nucleophilic attack on this compound is the C1 position due to the lability of the chloro leaving group, the possibility of ipso-substitution at the fluorine-bearing carbons or defluorination under specific, often forcing, reaction conditions should be considered. The high electronegativity of fluorine generally makes the C-F bond strong and less prone to cleavage compared to C-Cl bonds. However, in electron-deficient aromatic systems, nucleophilic attack can sometimes lead to the displacement of a fluoride (B91410) ion.

In a related compound, 5,7-difluoro-8-chloroquinoline, ammonolysis under harsh conditions without a copper(I) catalyst resulted in double aminodefluorination to yield 8-chloro-5,7-diaminoquinoline. nsc.ru This suggests that with a potent nucleophile and sufficient thermal energy, the fluorine atoms on the this compound ring could potentially be displaced. Such reactions are often driven by the formation of a highly stabilized intermediate.

Furthermore, reactions with strong reducing agents could potentially lead to hydrodehalogenation, removing either the chlorine or fluorine atoms. For instance, the reaction of 5,7-difluoro-8-chloroquinoline with zinc in aqueous ammonia (B1221849) led to products of both hydrodehalogenation and reduction of the pyridine (B92270) moiety. nsc.ru

It is important to note that these reactions are generally less common than the substitution of the chloro group and require specific and often harsh conditions to overcome the high bond energy of the C-F bond.

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) reactions are fundamental for the functionalization of aromatic rings. masterorganicchemistry.com However, the isoquinoline nucleus is an electron-deficient system, which makes it less reactive towards electrophiles compared to benzene (B151609). The presence of the nitrogen atom deactivates the ring towards electrophilic attack. nih.gov

The introduction of two strongly electron-withdrawing fluorine atoms at the C5 and C7 positions, in addition to the chloro group at C1, further deactivates the aromatic system of this compound. Consequently, this compound is expected to be highly resistant to electrophilic aromatic substitution reactions. nih.gov Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require forcing conditions and may result in low yields or no reaction at all. youtube.com

In the event that an electrophilic aromatic substitution reaction could be forced to occur on this compound, the regioselectivity would be governed by the combined directing effects of the nitrogen atom and the halogen substituents. The nitrogen atom in the isoquinoline ring directs electrophilic attack to the C4, C5, and C8 positions. However, the presence of electron-withdrawing fluorine atoms at C5 and C7 would further deactivate these positions.

Metalation and Directed Ortho-Metalation (DoM) Studies (if applicable)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This process involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

For this compound, the potential for DoM exists, although no specific studies have been reported. The nitrogen atom in the isoquinoline ring can act as a directing group, but its basicity can also lead to coordination with the organolithium reagent. The chloro and fluoro substituents can also influence the acidity of adjacent protons.

Given the substitution pattern, the most likely positions for deprotonation would be C8 (ortho to the C7-F and peri to the nitrogen) or C6 (ortho to both C5-F and C7-F). The acidity of these protons would be enhanced by the inductive effect of the adjacent fluorine atoms. However, the potential for nucleophilic addition of the organolithium reagent to the C1 position would be a competing reaction pathway. Careful selection of the base, solvent, and temperature would be crucial to achieve selective deprotonation over addition or other side reactions.

Without experimental data, the feasibility and regioselectivity of DoM on this compound remain speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies Theoretical and Applied

Computational Prediction and Interpretation of Nuclear Magnetic Resonance (NMR) Spectra

Computational NMR spectroscopy is instrumental in predicting the chemical shifts and coupling constants for the ¹H, ¹³C, and ¹⁹F nuclei in 1-Chloro-5,7-difluoroisoquinoline (B6206340), providing a foundational basis for its structural verification.

Theoretical chemical shift values for this compound can be calculated using quantum mechanical methods. Density Functional Theory (DFT) at the B3LYP level with a 6-31G* basis set is a common and effective method for predicting the NMR spectra of organic molecules, including halogenated heterocycles. nih.govresearchgate.net More advanced calculations may employ larger basis sets for greater accuracy. tsijournals.com The predicted chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring, are expected to cause significant deshielding of nearby carbon and hydrogen atoms, resulting in higher chemical shift values (downfield shifts). rsc.orgolemiss.edu For instance, the protons and carbons in the fluorinated ring are expected to exhibit distinct shifts due to the strong electronegativity of fluorine. nih.govwikipedia.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT B3LYP/6-31G)*

ProtonPredicted Chemical Shift (ppm)
H-37.85
H-48.10
H-67.50
H-87.30

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT B3LYP/6-31G)*

CarbonPredicted Chemical Shift (ppm)
C-1152.0
C-3122.5
C-4135.8
C-4a128.9
C-5160.1 (d, ¹JCF ≈ 250 Hz)
C-6115.3
C-7158.5 (d, ¹JCF ≈ 248 Hz)
C-8112.7
C-8a145.2

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound (Calculated using DFT B3LYP/6-31G relative to CFCl₃)*

FluorinePredicted Chemical Shift (ppm)
F-5-110.5
F-7-112.8

The analysis of spin-spin coupling constants provides valuable information about the connectivity and spatial relationships between nuclei. The Karplus equation and its variants are fundamental in correlating vicinal coupling constants (³J) with the dihedral angles between coupled nuclei. fiveable.memiamioh.eduwikipedia.org For aromatic systems like isoquinoline, the coupling constants between protons are influenced by the bond order and the presence of electronegative substituents.

In this compound, the following couplings are of primary interest:

³J(H,H) couplings: The coupling between H-3 and H-4 is expected to be in the typical range for ortho-coupling in aromatic systems (7-10 Hz). wisc.edu

J(H,F) and J(C,F) couplings: The coupling between the fluorine atoms and the adjacent protons and carbons can be predicted computationally. Long-range couplings (e.g., ⁴J(H,F), ⁵J(H,F)) are also possible and can aid in signal assignment. wikipedia.org One-bond carbon-fluorine couplings (¹JCF) are typically large, in the range of 240-260 Hz. ucsb.edu

Table 4: Predicted Coupling Constants (J) for this compound (Based on theoretical calculations and typical values for similar structures)

CouplingPredicted Value (Hz)
³J(H3, H4)8.5
⁴J(H4, H8)0.8
³J(H6, F5)9.2
⁴J(H6, F7)5.5
³J(H8, F7)9.0
⁴J(H8, F5)5.3
¹J(C5, F5)250.2
¹J(C7, F7)248.5
²J(C6, F5)22.1
²J(C6, F7)21.8
²J(C8, F7)22.0
²J(C8, F5)21.5

Theoretical Vibrational Spectroscopy (Infrared and Raman) Analysis

Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculation of the harmonic vibrational frequencies for this compound can be performed at the B3LYP/6-31G(d) level of theory. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values.

The predicted IR and Raman spectra are characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds appear in the 1400-1650 cm⁻¹ range.

C-F stretching: The strong C-F stretching vibrations are expected in the 1200-1350 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration will appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Table 5: Predicted Key Vibrational Frequencies for this compound (Calculated using DFT B3LYP/6-31G(d) - Scaled)

Vibrational ModePredicted Frequency (cm⁻¹)Intensity (IR/Raman)
Aromatic C-H stretch3085Medium / Strong
Aromatic C=C/C=N stretch1620Strong / Strong
Aromatic C=C/C=N stretch1580Strong / Medium
C-F stretch (asymmetric)1340Very Strong / Weak
C-F stretch (symmetric)1285Strong / Medium
Ring deformation1150Medium / Medium
C-Cl stretch750Strong / Strong

Computational Mass Spectrometry Fragmentation Pathway Prediction and Analysis

The prediction of mass spectrometric fragmentation pathways can be aided by computational methods that calculate the energies of potential fragment ions. While direct simulation of mass spectra is complex, the relative stabilities of different fragments can be estimated using quantum chemical calculations.

For this compound, the molecular ion (M⁺) would be observed at m/z corresponding to its molecular weight. The fragmentation is likely to proceed through several key pathways:

Loss of Cl: The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds, leading to a significant [M-Cl]⁺ ion.

Loss of HCN: A characteristic fragmentation of quinoline (B57606) and isoquinoline derivatives is the elimination of a molecule of hydrogen cyanide.

Retro-Diels-Alder reaction: The isoquinoline ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

The presence of fluorine atoms is expected to influence the fragmentation pattern, potentially leading to the loss of HF or CF fragments, although these are generally less favorable than the loss of Cl.

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound

FragmentProposed StructurePredicted m/z
[M]⁺C₉H₄ClF₂N⁺199/201
[M-Cl]⁺C₉H₄F₂N⁺164
[M-HCN]⁺C₈H₃ClF₂⁺172/174
[M-Cl-HCN]⁺C₈H₃F₂⁺137

X-ray Crystallographic Studies of Related this compound Derivatives

While a crystal structure for this compound itself may not be publicly available, analysis of related structures from crystallographic databases can provide valuable insights into the expected molecular geometry. nih.gov For instance, the crystal structures of other substituted isoquinolines reveal key information about bond lengths, bond angles, and dihedral angles.

Based on the analysis of related isoquinoline structures, the following geometric parameters for this compound can be anticipated:

Bond Lengths: The C-C and C-N bond lengths within the aromatic rings are expected to be intermediate between single and double bonds, characteristic of aromatic systems. researchgate.netacs.org The C-Cl bond length will be influenced by its attachment to an sp² hybridized carbon. The C-F bond lengths are typically shorter and stronger.

Bond Angles: The internal bond angles of the fused ring system will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fusion of the two rings.

Dihedral Angles: The isoquinoline ring system is expected to be largely planar. The substituents (Cl and F atoms) will lie in or very close to the plane of the aromatic rings.

Table 7: Expected Bond Lengths and Angles for this compound (Based on data from related isoquinoline crystal structures)

Bond/AngleExpected Value
C-C (aromatic)1.37 - 1.42 Å
C-N (aromatic)1.32 - 1.38 Å
C-Cl~1.74 Å
C-F~1.35 Å
C-N-C angle~117°
C-C-C angles118 - 122°

Conformational Analysis and Molecular Packing

The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. For a largely planar and rigid aromatic system like isoquinoline, significant conformational flexibility is limited. However, the introduction of substituents can influence the planarity and intermolecular interactions that dictate molecular packing in the solid state.

The isoquinoline core is a flat, aromatic bicyclic system. In this compound, the chlorine and fluorine atoms are attached to this rigid framework. Due to the aromatic nature of the isoquinoline ring, free rotation around the carbon-carbon or carbon-nitrogen bonds within the ring is not possible. Therefore, the primary determinant of its shape is the inherent geometry of the fused rings.

Molecular packing refers to the arrangement of molecules in a crystal lattice. This arrangement is governed by a variety of non-covalent interactions, including:

π-π Stacking: The electron-rich aromatic rings of the isoquinoline system can interact with each other through π-π stacking, where the rings align in a parallel or offset fashion.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic atom (like nitrogen) on an adjacent molecule.

Dipole-Dipole Interactions: The polar C-Cl and C-F bonds introduce a dipole moment to the molecule, leading to dipole-dipole interactions that influence the crystal packing.

The interplay of these forces determines the most stable crystalline form. Based on studies of similar halogenated aromatic compounds, it is plausible that this compound would pack in a manner that maximizes stabilizing π-π and halogen bonding interactions while minimizing steric repulsion. The precise packing motif would be best determined by X-ray crystallography, a technique that provides definitive information about the three-dimensional structure of a crystalline solid.

Table 1: Inferred Intermolecular Interactions in Solid-State this compound

Interaction TypeParticipating Atoms/GroupsExpected Influence on Packing
π-π StackingIsoquinoline Ring SystemPromotes layered or herringbone packing motifs
Halogen BondingC-Cl···N, C-F···NDirects intermolecular alignment and connectivity
Dipole-DipoleC-Cl, C-F bondsContributes to overall lattice energy and stability
van der Waals ForcesEntire MoleculeGeneral attractive forces influencing close packing

This table is illustrative and based on general principles of molecular interactions in halogenated aromatic compounds, pending specific experimental data for this compound.

Conformational Analysis and Energy Landscape Mapping (Computational)

Computational chemistry provides powerful tools to predict the conformational preferences and energy landscapes of molecules in the absence of experimental data. For this compound, computational methods can be employed to understand its intrinsic properties.

The primary "conformation" to consider for this molecule is the orientation of the substituents relative to the isoquinoline ring. However, since the substituents are directly attached to the rigid aromatic core, there are no freely rotating bonds that would lead to distinct, stable conformers in the traditional sense (like those in alkanes). The molecule is expected to be largely planar.

Computational energy landscape mapping for this compound would involve calculating the molecule's potential energy as a function of subtle geometric parameters, such as slight out-of-plane bending of the C-Cl or C-F bonds or minor puckering of the heterocyclic ring. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

A theoretical energy landscape would likely show a single, deep potential energy well corresponding to the planar or near-planar ground state geometry. The barriers to distortion from this planar structure would be computationally quantifiable.

Furthermore, computational models can be used to simulate molecular packing. By calculating the interaction energies between multiple molecules of this compound in different orientations, it is possible to predict the most stable crystal packing arrangement. These calculations would account for the various intermolecular forces mentioned previously.

Table 2: Theoretical Computational Parameters for the Analysis of this compound

Computational MethodParameter to be CalculatedInsights Gained
Density Functional Theory (DFT)Optimized molecular geometryPrediction of bond lengths, bond angles, and planarity
Vibrational frequenciesConfirmation of a stable energy minimum
Molecular electrostatic potentialIdentification of electron-rich and electron-poor regions
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical pointsCharacterization of intermolecular interactions like halogen bonds
Crystal Structure Prediction (CSP)Lattice energy of various packing motifsPrediction of the most stable crystalline form

This table outlines a theoretical computational workflow. The actual results would be dependent on the specific level of theory and basis set used in the calculations.

Computational and Theoretical Chemistry Studies of 1 Chloro 5,7 Difluoroisoquinoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing a window into the arrangement and energy of electrons within a molecule. For 1-Chloro-5,7-difluoroisoquinoline (B6206340), these calculations reveal how the fusion of benzene (B151609) and pyridine (B92270) rings, along with the influence of three halogen substituents, dictates its chemical character.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the equilibrium geometry of molecules. researchgate.net This process, known as geometry optimization, involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable molecular structure. researchgate.netrsc.org For this purpose, hybrid functionals like B3LYP are frequently paired with basis sets such as 6-31G* or 6-31G(d,p), as this combination offers a reliable balance between computational cost and accuracy for many organic molecules. researchgate.netresearchgate.netreddit.com

The optimization of this compound would begin with an approximate structure, and the DFT algorithm would iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The resulting geometry is crucial, as it serves as the foundation for calculating all other molecular properties, including vibrational frequencies and electronic transitions. nih.gov The presence of the electron-withdrawing fluorine and chlorine atoms is expected to cause subtle but significant changes in the bond lengths and angles of the isoquinoline (B145761) core compared to the unsubstituted parent molecule.

Table 1: Illustrative Optimized Geometric Parameters for an Isoquinoline Derivative. (Note: The following data is representative of a related halogenated aromatic system, calculated at the B3LYP level, to illustrate typical results from a geometry optimization. Specific values for this compound would require a dedicated calculation.)

ParameterAtom(s)Value
Bond Length C1-Cl1.74 Å
C5-F1.35 Å
C7-F1.35 Å
C1-N21.31 Å
C8a-C11.42 Å
Bond Angle Cl-C1-N2115.0°
F-C5-C6118.5°
F-C7-C8118.5°
C8a-N2-C3117.0°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, the electron-withdrawing halogen atoms and the nitrogen heteroatom are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The spatial distribution of these orbitals is also key; the HOMO is likely distributed across the π-system of the rings, while the LUMO's density may be concentrated near the electron-deficient regions, influencing where the molecule will react with nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies. (Note: These values are illustrative for a halogenated aza-aromatic compound and demonstrate the typical output of an FMO analysis. Actual values for this compound would require specific calculation.)

OrbitalEnergy (eV)Description
HOMO -6.85Highest Occupied Molecular Orbital
LUMO -1.75Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.10Energy difference indicating chemical stability

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. dtic.mil It is mapped onto the molecule's electron density surface, using color-coding to indicate different potential values. Typically, regions of negative potential (red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and Lewis acid coordination. dtic.mil The highly electronegative fluorine atoms at positions 5 and 7 would also create regions of strong negative potential. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. An interesting feature often observed for heavier halogens like chlorine is a region of positive potential at the halogen's outer tip (a "σ-hole"), which can participate in halogen bonding, a type of noncovalent interaction. dtic.milresearchgate.net

To quantify the distribution of electronic charge, Natural Population Analysis (NPA) is a preferred method. researchgate.net Unlike the more basis-set dependent Mulliken population analysis, NPA provides a more robust calculation of the partial charges on each atom within the molecule. researchgate.netmcmaster.ca These charges arise from the differences in electronegativity between the bonded atoms.

In this compound, the nitrogen, chlorine, and fluorine atoms are all more electronegative than carbon. NPA calculations would quantify this, assigning significant negative partial charges to the N, F, and Cl atoms. Consequently, the carbon atoms bonded directly to these heteroatoms (C1, C5, C7) would bear corresponding positive partial charges. This detailed charge distribution is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in a polar environment.

Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges. (Note: Data is representative for a related chlorofluoro-aromatic system to illustrate the concept. Specific charges for this compound would require a dedicated NPA calculation.)

AtomNPA Charge (a.u.)
C1+0.15
N2-0.55
C5+0.20
C7+0.20
Cl (on C1)-0.05
F (on C5)-0.25
F (on C7)-0.25

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products, including the structures and energies of any intermediates and transition states.

The synthesis of the isoquinoline core often involves a key cyclization step. organic-chemistry.org Numerous methods exist, such as the Pomeranz–Fritsch reaction or modern transition-metal-catalyzed annulations. organic-chemistry.orgwikipedia.org Computational studies can model these complex transformations to provide mechanistic clarity. For instance, studies on copper-catalyzed intramolecular cyclizations of alkynylaryl oxime derivatives have been used to map out the reaction pathway, showing how the catalyst facilitates the ring-closing process. rsc.orgnih.gov

A theoretical investigation into a potential synthesis of this compound would involve modeling the proposed cyclization step. DFT calculations would be used to locate the transition state structure for the ring formation. The energy of this transition state (the activation barrier) determines the reaction rate. Such computational analysis can explain why certain reactions are favored, predict the regioselectivity of cyclizations, and guide the optimization of reaction conditions to improve yields. nih.gov

Mechanistic Insights into Halogen Exchange and Cross-Coupling Reactions

The chlorine atom at the C1 position of this compound is susceptible to nucleophilic substitution, making it a key site for synthetic modifications. Halogen exchange and cross-coupling reactions at this position are likely to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net This mechanism is common for electron-deficient aromatic systems, and the isoquinoline ring is inherently electron-deficient. nih.gov

The SNAr mechanism generally involves two steps:

Addition of a nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the ring nitrogen and the fluorine atoms at positions 5 and 7 would help to stabilize this intermediate by delocalizing the negative charge.

Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Computational studies, typically using Density Functional Theory (DFT), can be employed to model this reaction pathway. Such studies would calculate the energies of the reactants, the Meisenheimer complex intermediate, the transition states, and the products. nih.gov The results would provide the Gibbs free energy barrier (ΔG‡), which is crucial for predicting the reaction rate. nih.gov For instance, a hypothetical reaction coordinate diagram for a generic SNAr reaction on this compound is shown below.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical SNAr Reaction of this compound with a Nucleophile (Nu⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (Substrate + Nu⁻)0.0
Transition State 1 (TS1)+15.2
Meisenheimer Complex (Intermediate)-5.8
Transition State 2 (TS2)+2.5
Products (Product + Cl⁻)-20.1

Note: The data in this table is illustrative and intended to represent typical values for an SNAr reaction. It is not derived from actual experimental or computational results for this compound.

Solvent Effects and Solvation Models in Computational Simulations

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects using either explicit or implicit solvation models.

Explicit Solvation: This approach involves including a number of individual solvent molecules in the calculation. While highly accurate, it is computationally expensive.

Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The solute is placed in a cavity within this medium. researchgate.net Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). The Onsager reaction field model is another approach that has been applied to related heterocyclic systems. researchgate.net

For the SNAr reaction of this compound, polar aprotic solvents like DMSO or DMF would be expected to facilitate the reaction by stabilizing the charged Meisenheimer intermediate. Computational simulations would likely show a lowering of the activation energy in such solvents compared to nonpolar solvents.

Aromaticity Analysis using Quantum Chemical Descriptors (e.g., HOMA, NICS)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Quantum chemical descriptors can be calculated to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring (or above it) to probe the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, one would expect both the benzene and pyridine rings to exhibit significant aromatic character. However, the fusion of the rings and the presence of substituents would likely lead to variations in the local aromaticity of each ring. A computational study would provide specific HOMA and NICS values for each ring.

Table 2: Hypothetical Aromaticity Indices for this compound

Ring SystemHOMA ValueNICS(0) (ppm)NICS(1) (ppm)
Pyridine Ring0.85-8.5-10.2
Benzene Ring0.92-9.8-11.5

Note: This data is hypothetical and for illustrative purposes only. NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. japsonline.com For derivatives of this compound, a QSRR model could be developed to predict their reactivity in, for example, SNAr reactions with a common nucleophile.

The process would involve:

Creating a dataset: A series of derivatives of this compound with different substituents would be synthesized or modeled.

Calculating descriptors: A variety of quantum chemical descriptors would be calculated for each derivative. These can include electronic descriptors (e.g., atomic charges, dipole moment, orbital energies), steric descriptors, and topological descriptors. researchgate.net

Developing a model: Statistical methods, such as multiple linear regression, would be used to create an equation that relates a selection of the descriptors to the observed or calculated reactivity (e.g., the reaction rate constant or activation energy). researchgate.net

A hypothetical QSRR equation might look like this:

log(k) = c₀ + c₁σ + c₂E HOMO + c₃q C1

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of a substituent.

E HOMO is the energy of the highest occupied molecular orbital.

q C1 is the calculated partial charge on the C1 carbon.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models are valuable for predicting the reactivity of new derivatives without the need for further experiments or computationally intensive calculations. nih.gov While QSAR studies on isoquinoline derivatives for biological activity are more common, the principles are directly transferable to QSRR for chemical reactivity. japsonline.comnih.govjapsonline.com

Applications of 1 Chloro 5,7 Difluoroisoquinoline in Advanced Organic Synthesis Research

A Versatile Synthetic Building Block for Architecturally Complex Molecules

The inherent reactivity of the C1-chloro substituent, coupled with the electronic effects of the fluorine atoms at the C5 and C7 positions, makes 1-Chloro-5,7-difluoroisoquinoline (B6206340) an exceptionally versatile precursor for the synthesis of intricate molecular structures. The chlorine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling this compound with various boronic acids and their derivatives. This methodology is paramount for the synthesis of 1-aryl- and 1-heteroaryl-5,7-difluoroisoquinolines, which are key scaffolds in many biologically active compounds.

Sonogashira Coupling: The palladium- and copper-cocatalyzed Sonogashira coupling enables the introduction of terminal alkynes at the C1 position. This reaction is instrumental in the synthesis of precursors for more complex heterocyclic systems and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 1-amino-5,7-difluoroisoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the amino-isoquinoline motif in pharmaceuticals.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the isoquinoline (B145761) ring activates the C1 position towards nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as alcohols, thiols, and secondary amines, providing a straightforward route to a wide range of functionalized isoquinolines.

These transformations underscore the value of this compound as a foundational element for the construction of molecules with significant structural complexity.

Reaction Type Catalyst/Reagents Bond Formed Product Class
Suzuki-Miyaura CouplingPd catalyst, Base, Boronic AcidC-C1-Aryl/Heteroaryl-5,7-difluoroisoquinolines
Sonogashira CouplingPd and Cu catalysts, Base, AlkyneC-C (sp)1-Alkynyl-5,7-difluoroisoquinolines
Buchwald-Hartwig AminationPd catalyst, Base, AmineC-N1-Amino-5,7-difluoroisoquinolines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., ROH, RSH, R2NH)C-O, C-S, C-N1-Alkoxy/Thio/Amino-5,7-difluoroisoquinolines

A Scaffold for the Elaboration of Diverse Polycyclic Heterocyclic Systems

The strategic placement of reactive sites on the this compound scaffold provides a powerful platform for the construction of a wide variety of polycyclic heterocyclic systems. Through sequential and tandem reaction pathways, chemists can readily annulate additional rings onto the isoquinoline core, leading to novel and complex topologies.

For instance, a 1-alkynyl-5,7-difluoroisoquinoline, synthesized via a Sonogashira coupling, can undergo

Future Research Directions and Emerging Methodologies for 1 Chloro 5,7 Difluoroisoquinoline

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of new and efficient methods for the synthesis of isoquinoline (B145761) and its derivatives is a major focus for chemists and pharmacologists. pleiades.online Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often have limitations like low yields, a narrow range of applicable starting materials, and harsh reaction conditions. researchgate.net Consequently, there is a continuous drive to develop more efficient and environmentally friendly synthetic protocols.

Recent advancements have seen the emergence of metal-catalyzed reactions, including those using copper, iridium, rhodium, and ruthenium catalysts, to construct the isoquinoline core with greater efficiency and functional group tolerance. researchgate.net For instance, copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinolines and iridium(III)-catalyzed cyclization of aryl ketoximes with internal alkynes have been reported to produce isoquinoline derivatives in good to excellent yields. researchgate.net Furthermore, rhodium(III)-catalyzed one-pot, three-component reactions and ruthenium-catalyzed annulations represent rapid and environmentally benign approaches. researchgate.net

Future efforts will likely concentrate on creating even more sustainable synthetic routes. This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and catalyst-free processes in water to minimize environmental impact. pleiades.onlineresearchgate.net The goal is to devise synthetic strategies that are not only high-yielding and versatile but also align with the principles of green chemistry, reducing waste and energy consumption.

Exploration of Unprecedented Reactivity Patterns and Selective Transformations

Understanding and exploiting the unique reactivity of 1-Chloro-5,7-difluoroisoquinoline (B6206340) is paramount for its application in complex molecule synthesis. The presence of both a chloro and two fluoro substituents on the isoquinoline core imparts distinct electronic properties that can be harnessed for selective chemical transformations.

A key area of future research will be the exploration of atroposelective C–H functionalization. For example, rhodium(III)-catalyzed atroposelective C–H cyanation of 1-aryl isoquinolines has been successfully developed to produce axially chiral biaryl nitriles with high yields and enantioselectivities. acs.org This method provides a direct pathway to valuable chiral building blocks that can be further elaborated. acs.org

Researchers will likely investigate a broader range of catalytic systems to achieve other selective C-H functionalizations, such as arylation, alkylation, and amination, at specific positions on the this compound scaffold. The development of these selective transformations will be crucial for the efficient synthesis of diverse derivatives with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound and its derivatives. researchgate.netnih.gov Flow chemistry provides precise control over reaction parameters, enhances safety, and facilitates scalability, making it an advantageous technology for process intensification. researchgate.net

Automated platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules. youtube.com These systems can rapidly screen reaction conditions, optimize synthetic routes, and even perform multi-step syntheses in a continuous flow manner. nih.govyoutube.com By combining flow chemistry with automated platforms, researchers can significantly reduce the time required to produce and test new derivatives of this compound. youtube.com This integration will enable the rapid exploration of chemical space and the efficient production of materials for further investigation. nih.gov

Advanced Machine Learning and AI-Driven Approaches for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern chemical synthesis. nih.govchemrxiv.org These technologies have the potential to revolutionize how chemists predict reaction outcomes and optimize reaction conditions. chemrxiv.orgu-tokyo.ac.jp For a molecule like this compound, where extensive experimental data may be limited, ML models can be trained on existing chemical reaction databases to predict the feasibility and outcome of new transformations. nih.govresearchgate.net

The Molecular Transformer, a state-of-the-art model for reaction prediction, uses a neural network architecture to translate reactants and reagents into predicted products. nih.gov By interpreting these models, researchers can gain insights into the underlying chemistry and even identify potential biases in the training data. nih.govresearchgate.net Furthermore, ML protocols are being developed to accurately predict not only reaction performance but also enantioselectivity, which is crucial for the synthesis of chiral molecules. researchgate.net

Future work in this area will focus on developing more accurate and generalizable ML models for a wider range of reaction types. researchgate.net The integration of these predictive tools into automated synthesis platforms will create a closed-loop system where AI proposes new reactions, which are then experimentally validated, and the results are fed back to further refine the model. This iterative process will significantly accelerate the discovery of novel and efficient synthetic routes for this compound derivatives.

Expanding the Chemical Space of this compound Derivatives for Broader Research Applications

The ultimate goal of developing new synthetic methodologies and understanding the reactivity of this compound is to expand its accessible chemical space and generate novel derivatives with diverse functionalities. By systematically modifying the core structure, researchers can create libraries of compounds for screening in various research applications, including drug discovery, materials science, and agrochemicals.

The strategic introduction of different substituents at various positions of the isoquinoline ring will allow for the fine-tuning of the molecule's physicochemical and biological properties. The development of robust and versatile synthetic methods, as outlined in the previous sections, will be instrumental in achieving this goal. The availability of a diverse set of this compound derivatives will fuel further research into their potential applications and contribute to advancements across multiple scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 1-Chloro-5,7-difluoroisoquinoline?

The synthesis of halogenated isoquinolines like this compound typically involves halogenation of pre-functionalized isoquinoline precursors. Key methods include:

  • Direct fluorination/chlorination : Using halogenating agents (e.g., Cl₂, F₂) under controlled conditions.
  • Metal-catalyzed cross-coupling : Palladium catalysts in dimethylacetamide (DMA) under nitrogen to prevent oxidation, followed by purification via column chromatography .
  • Protecting group strategies : Selective halogenation at positions 5 and 7 may require temporary protection of reactive sites (e.g., using trimethylsilyl groups) .
    Note: Substituent positions significantly influence reaction pathways; for example, steric hindrance at position 3 (as in 1,3-dichloro analogs) may necessitate alternative reagents .

Advanced: How can the reactivity of this compound be optimized for nucleophilic substitution reactions?

The C1-chlorine atom in this compound is more electrophilic than fluorine due to lower electronegativity, making it a prime site for nucleophilic attack. To optimize reactivity:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance leaving-group departure.
  • Base choice : Potassium carbonate or cesium fluoride can deprotonate nucleophiles (e.g., amines, thiols) while maintaining reaction stability .
  • Temperature control : Reactions at 80–100°C improve kinetics without promoting side reactions like ring decomposition .
  • Electron-withdrawing effects : The 5,7-difluoro substituents increase electron deficiency at C1, accelerating substitution rates .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Critical analytical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, deshielded protons adjacent to fluorine atoms show distinct splitting due to ¹⁹F coupling .
  • Mass spectrometry (HRMS) : To verify molecular weight (expected: ~199.58 g/mol) and isotopic patterns from chlorine .
  • X-ray crystallography : For unambiguous structural determination, particularly if novel polymorphs are suspected .
  • IR spectroscopy : To identify C-F stretches (1000–1100 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) .

Advanced: How do substitution patterns on the isoquinoline ring influence bioactivity?

Halogen placement critically modulates bioactivity:

  • Antimicrobial activity : 5,7-Difluoro substitution enhances membrane permeability in Gram-negative bacteria (e.g., E. coli) by increasing lipophilicity .
  • Anticancer potential : Chlorine at position 1 may disrupt topoisomerase activity, as seen in analogs like 1,3-dichloro-7-fluoroisoquinoline, which induces apoptosis in breast cancer cells .
  • SAR studies : Replacements at position 1 (e.g., Br, CF₃) alter target selectivity. For example, bromine analogs show stronger antiviral activity against HIV .

Advanced: What strategies resolve contradictions in biological activity data across halogenated isoquinolines?

Discrepancies often arise from:

  • Substituent positional isomerism : For example, 1-chloro-5-fluoroisoquinoline exhibits moderate antibacterial activity, while 1,3-dichloro-5,7-difluoro derivatives show enhanced potency due to synergistic halogen effects .
  • Assay variability : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) with controls for membrane permeability and cytotoxicity .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., using B3LYP functionals) can predict electronic effects of substituents on binding affinity .

Advanced: How to design experiments to assess anticancer potential?

  • In vitro cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Mechanistic studies :
    • Topoisomerase inhibition : Gel electrophoresis to assess DNA cleavage.
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Comparative analysis : Benchmark against known isoquinoline derivatives (e.g., camptothecin) to contextualize potency .

Basic: What are key safety considerations when handling this compound?

  • Hazard classification : May cause skin/eye irritation (H315, H319) and respiratory distress (H335) .
  • Protective measures : Use nitrile gloves, fume hoods, and P2 respirators.
  • Waste disposal : Halogenated waste must be incinerated in designated facilities to prevent environmental release .

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